Potassium octylxanthate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;octoxymethanedithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OS2.K/c1-2-3-4-5-6-7-8-10-9(11)12;/h2-8H2,1H3,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEBCCODSASHMM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=S)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17KOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181674 | |
| Record name | Potassium octylxanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2720-80-1 | |
| Record name | Potassium octylxanthate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002720801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium octylxanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium O-octyl dithiocarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Novel Approaches for Potassium Octylxanthate
Traditional Synthesis Routes and Their Academic Implications
The classical method for synthesizing potassium octylxanthate follows the well-established process of xanthation. This reaction involves the treatment of an alcohol with carbon disulfide in the presence of a strong alkali. wikipedia.org For this compound, the specific reactants are n-octanol (1-octanol), carbon disulfide (CS₂), and potassium hydroxide (B78521) (KOH). wikipedia.orgmdpi.com
Traditionally, this synthesis has been carried out using two main industrial approaches: the "kneading method" and the "solvent method."
Solvent Method: In this technique, the reaction is performed in an inert solvent. While this can improve mixing and temperature control compared to the kneading method, it introduces the need for solvent handling and recovery, adding complexity and cost to the process.
These traditional routes, while foundational, often produce technical-grade xanthates with purities in the range of 90-95%. wikipedia.org The presence of unreacted reagents and byproducts can also accelerate the decomposition of the xanthate, impacting its quality and stability.
Modern Synthetic Strategies for Enhanced Purity and Yield
To overcome the limitations of traditional methods, modern synthetic strategies focus on improving reaction conditions to enhance product purity and yield. A significant advancement is the use of specific organic solvents that facilitate a cleaner reaction.
One patented method describes using tetrahydrofuran (B95107) (THF) as the reaction medium. In this process, n-octanol is reacted with potassium hydroxide and carbon disulfide at a controlled, low temperature (typically between 0°C and 30°C). This approach results in a this compound product with significantly higher purity and yield. For instance, a synthesis of sodium octyl xanthate, a closely related compound, using this method achieved a purity of 99.3% and a yield of 98.6% based on the starting octanol. The use of THF and controlled temperatures helps to minimize side reactions and ensures a more complete conversion.
The table below compares the outcomes of a traditional synthesis method with a modern, solvent-based approach for an analogous C8 xanthate.
| Synthesis Method | Solvent | Temperature | Purity | Yield (based on alcohol) |
| Traditional Kneading | None | 25-35°C | ~90-95% | Lower |
| Modern Solvent | Tetrahydrofuran | 10-22°C | >99% | >98% |
This table provides illustrative data based on typical outcomes for traditional methods and specific results for modern synthesis of related xanthates.
Another modern approach involves phase-transfer catalysis, which can be particularly useful for synthesizing xanthates that are otherwise difficult to prepare. libretexts.org This method allows the reaction to occur between reactants in different phases (e.g., an aqueous phase and an organic phase), often leading to cleaner products and milder reaction conditions. libretexts.org
Mechanistic Studies of this compound Formation
The formation of this compound is a classic example of nucleophilic addition. The reaction mechanism proceeds through a well-understood sequence of steps:
Alkoxide Formation: The first step involves the reaction of the alcohol (n-octanol) with a strong base (potassium hydroxide) to form a potassium alkoxide. The hydroxide ion deprotonates the alcohol, creating the highly nucleophilic octyloxide anion (C₈H₁₇O⁻). wikipedia.orgchegg.comC₈H₁₇OH + KOH ⇌ C₈H₁₇O⁻K⁺ + H₂O
Nucleophilic Attack: The generated potassium octyloxide then acts as a potent nucleophile. It attacks the electrophilic carbon atom of the carbon disulfide molecule. wikipedia.orgchegg.com This addition step is the core of the xanthate formation.
Xanthate Salt Formation: The result of the nucleophilic attack is the formation of the this compound salt.
This entire process is known as xanthation. wikipedia.org The reaction is typically rapid and exothermic. The stability of the resulting xanthate salt is crucial, as the reverse reaction, the decomposition back to the alcohol and carbon disulfide, can occur, particularly in the presence of acid. wikipedia.org
Green Chemistry Principles in Xanthate Synthesis
The principles of green chemistry aim to make chemical processes more environmentally benign. In the context of xanthate synthesis, several strategies can be applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent-Free Synthesis: The traditional "kneading method" is inherently a solvent-free approach. However, modern techniques like ball milling are being explored for other xanthate syntheses. Ball milling uses mechanical force to initiate reactions, eliminating the need for solvents and often proceeding under mild conditions with short reaction times, which aligns well with green chemistry principles.
Use of Greener Solvents: When a solvent is necessary to improve purity and control, the choice of solvent is critical. Modern methods may employ solvents like xylene, which allows for the dissolution of the alkoxide intermediate while the final xanthate product precipitates out, simplifying separation. mdpi.combg.ac.rs The development of processes that use water as a medium also represents a significant green advancement. mdpi.com
One-Pot Reactions: Synthesizing complex molecules in a single pot without isolating intermediates is a core tenet of green chemistry. The standard xanthate synthesis is itself a one-pot reaction, combining the alcohol, base, and carbon disulfide in a single reactor. This minimizes solvent use and waste from purification steps.
Atom Economy: The xanthation reaction has excellent atom economy, as all the atoms from the n-octanol, KOH, and CS₂ are incorporated into the desired product and a single byproduct, water.
Exploration of Alternative Precursors and Catalytic Systems
While the traditional precursors for this compound are n-octanol, carbon disulfide, and potassium hydroxide, research into related organosulfur compounds explores alternative synthetic pathways.
Alternative Precursors: One area of investigation involves the synthesis of xanthate esters from different starting materials. For example, an alternative, though less common, route to forming the xanthate structure is through the esterification of an alcohol using a phenyl chlorodithioformate precursor. libretexts.org This method allows for the creation of arylthio derivatives that cannot be made through the standard synthesis. libretexts.org Another approach involves generating aryne intermediates which then react with potassium xanthates to form new, highly functionalized aryl xanthates. nih.gov These methods, while not directly for this compound synthesis, demonstrate the potential for using different building blocks to create the core xanthate structure.
Catalytic Systems: The standard synthesis of this compound does not typically require a catalyst. However, in the broader field of organosulfur chemistry, catalytic systems are employed to facilitate reactions involving xanthates. For instance, palladium-based catalysts have been used in reactions where xanthates act as reagents for creating other molecules. rsc.org While not directly applied to the synthesis of the xanthate salt itself, the development of catalytic cycles for related processes could inspire new, more efficient synthetic routes in the future. Research into phase-transfer catalysis also represents the use of a catalytic system to improve reaction efficiency and product yield under milder conditions. libretexts.org
Electrochemical Behavior and Reaction Mechanisms of Potassium Octylxanthate
Voltammetric Studies at Various Electrodes
Voltammetric investigations, primarily conducted using mercury electrodes, reveal a complex electrochemical behavior for potassium octylxanthate, characterized by adsorption and the formation of distinct waves.
At a mercury electrode, this compound (Kocxan) undergoes an anodic reaction. tandfonline.comtandfonline.comresearchgate.net The fundamental process involves a one-electron transfer, as determined from the analysis of cyclic voltammetry data and the Lingane equation. tandfonline.com The reaction leads to the formation of a product that strongly interacts with the electrode surface. tandfonline.comresearchgate.net This mechanism, where the xanthate is oxidized at the mercury surface, shares similarities with the electrochemical behavior of other related compounds, such as diethyldithiocarbamate (B1195824) and potassium ethylxanthate. tandfonline.com The number of electrons participating in the electrode reaction is consistently found to be one. tandfonline.com
A defining characteristic of the electrochemical behavior of this compound is the strong adsorption of its anodic reaction product onto the mercury electrode surface. tandfonline.comtandfonline.comresearchgate.netresearchgate.net Evidence for this pronounced adsorption is derived from electrocapillary curve analysis. tandfonline.com In the presence of 1.2 mM this compound in a 0.25 M ammonium (B1175870) chloride solution (pH 6.8), a significant decrease in the drop time at the dropping mercury electrode (DME) is observed. tandfonline.com This depression in the electrocapillary curve occurs in the potential range corresponding to the adsorption wave and shifts the electrocapillary maximum to more negative potentials, which is a clear indicator of adsorption. tandfonline.com The presence of ethanol (B145695) can suppress the surface tension at the mercury drop, and this effect is further enhanced by the addition of this compound, confirming the surface-active nature of the reaction product. tandfonline.com
The strong adsorption of the reaction product gives rise to a distinct pre-wave in voltammetric and polarographic analyses. tandfonline.comtandfonline.comresearchgate.netresearchgate.net This pre-wave is interpreted as an adsorption wave. tandfonline.com The height of this pre-wave is observed to be proportional to the height of the mercury column, up to a certain point where it reaches a constant value. tandfonline.com This behavior further substantiates the interpretation of the pre-wave as being due to the formation of a complete monolayer of the adsorbed product on the electrode surface. tandfonline.com
The concentration of this compound significantly influences the electrochemical output. The current of the total anodic wave is directly proportional to the xanthate concentration within the range of 0.32 mM to 1.6 mM. tandfonline.comtandfonline.comresearchgate.net This linear relationship allows for the quantitative determination of xanthate in aqueous solutions down to a concentration of 0.3 mM. tandfonline.com
At lower concentrations, the response is dominated by the adsorption pre-wave. As the concentration increases beyond a certain point (approximately 0.3 mM), the adsorption peak current in cyclic voltammetry remains constant, indicating saturation of the electrode surface. tandfonline.com Above this concentration, a second, normal diffusion-controlled wave appears at a more positive potential. tandfonline.com
Cyclic Voltammetry Investigations
Cyclic voltammetry provides detailed insights into the reaction steps and their reversibility. In a typical experiment using a 0.25 M ammonium chloride supporting electrolyte at pH 6.8, the cyclic voltammogram of this compound shows two distinct anodic peaks during the forward scan. tandfonline.com
Anodic Peak I (Ep,a(I)) : Appears at approximately -0.76 V vs. SCE and corresponds to the adsorption wave. tandfonline.com
Anodic Peak II (Ep,a(II)) : Appears at about -0.355 V vs. SCE and corresponds to the normal, diffusion-controlled oxidation process. This peak is only observed at higher concentrations of xanthate. tandfonline.com
On the reverse scan, two corresponding cathodic peaks are observed:
Cathodic Peak I (Ep,c(I)) : Seen at -0.825 V vs. SCE. tandfonline.com
Cathodic Peak II (Ep,c(II)) : Seen at -0.425 V vs. SCE. tandfonline.com
The peak pair Ep,a(II) and Ep,c(II) is considered reversible. tandfonline.com The effect of the scan rate is also notable; as the scan rate increases, the current of the adsorption peak (ip,a(I)) increases, while the current of the normal wave (ip,a(II)) slightly decreases due to the depletion of the reactant near the electrode surface. tandfonline.com
| Peak | Potential (V vs. SCE) | Description |
|---|---|---|
| Anodic Peak I (Ep,a(I)) | -0.76 | Adsorption wave |
| Anodic Peak II (Ep,a(II)) | -0.355 | Normal wave (diffusion-controlled) |
| Cathodic Peak I (Ep,c(I)) | -0.825 | Reverse scan peak corresponding to Ep,a(I) |
| Cathodic Peak II (Ep,c(II)) | -0.425 | Reverse scan peak corresponding to Ep,a(II) |
Polarographic Analysis of Electrochemical Reactions
Polarographic studies, specifically using a DC polarograph with a dropping mercury electrode (DME), corroborate the findings from voltammetry. tandfonline.comresearchgate.net The polarogram of this compound shows a well-defined anodic wave that is preceded by the adsorption pre-wave. tandfonline.com
A key analysis in polarography involves plotting log(i / (id - i)) versus the applied potential (E). For this compound, this plot yields a straight line with a slope of 0.070, which is slightly higher than the theoretical value for a one-electron reversible reaction. tandfonline.com Further analysis using the Lingane equation gives a value for 'n' (the number of electrons) of 0.80, which is taken to confirm a one-electron transfer process. tandfonline.com The total wave height in DC polarography is proportional to the concentration, which forms the basis for its analytical determination. tandfonline.comresearchgate.net
| Parameter | Finding | Interpretation/Significance |
|---|---|---|
| Waveform | Anodic wave preceded by a pre-wave | Confirms the presence of an adsorption-controlled process followed by a diffusion-controlled process. tandfonline.com |
| log(i/(id-i)) vs. E Plot Slope | 0.070 | Slightly deviates from the ideal theoretical value for a one-electron reaction. tandfonline.com |
| 'n' value (from Lingane Eq.) | 0.80 | Approximates a one-electron (n=1) transfer mechanism. tandfonline.com |
| Current-Concentration Relationship | Total wave current is proportional to concentration (0.32-1.6 mM) | Enables quantitative analysis of this compound. tandfonline.comtandfonline.comresearchgate.net |
Adsorption Phenomena and Surface Chemistry of Potassium Octylxanthate
Adsorption Mechanisms on Metallic Surfaces
The interaction of potassium octylxanthate with metallic surfaces is a critical area of study. The adsorption behavior on metals like copper and silver is often characterized by rapid and strong bond formation.
The adsorption of this compound onto copper and silver surfaces is predominantly characterized by chemisorption, where a chemical reaction occurs between the xanthate molecule and the metal surface atoms. This process leads to the formation of a new chemical species, essentially a metal xanthate layer, at the interface. researchgate.net Studies have shown that the adsorption process can be quite rapid. For instance, research comparing different alkyl xanthates noted that the adsorption on metallic copper and silver surfaces was faster for octyl xanthate than for ethyl xanthate. vt.edu
The interaction involves the covalent bonding of the sulfur atoms in the xanthate group to the metal atoms on the surface. This strong interaction is responsible for creating a hydrophobic surface layer. The stability of these layers is significant, with xanthate-capped copper and silver nanocolloids remaining stable in aqueous solutions for over a month. researchgate.net Spectroscopic investigations, including Surface-Enhanced Raman Spectroscopy (SERS), have been employed to verify the integrity of the chemisorbed xanthate on silver, confirming the formation of silver xanthate. acs.org
Table 1: Comparative Adsorption Characteristics on Metallic Surfaces
| Feature | Observation on Copper and Silver Surfaces |
|---|---|
| Adsorption Type | Primarily chemisorption. researchgate.net |
| Product | Formation of metal octylxanthate. researchgate.net |
| Adsorption Rate | Faster for octyl xanthate compared to ethyl xanthate. vt.edu |
| Bonding | Covalent interaction between sulfur and metal atoms. acs.org |
Distinguishing between physisorption and chemisorption is essential for understanding the complete adsorption profile of this compound. goldapp.com.cn Chemisorption involves the formation of a chemical bond and is characterized by high specificity and large enthalpy changes, whereas physisorption is a weaker, non-specific attraction due to van der Waals forces. byjus.com
In the context of this compound, chemisorption is the primary mechanism for the initial monolayer formation on a clean metallic surface. goldapp.com.cn This process is typically irreversible. Following the formation of this initial chemisorbed layer, subsequent layers of xanthate molecules may adsorb via physisorption. This results in a multilayer structure, with the first layer chemically bonded and the outer layers physically adsorbed. byjus.comresearchgate.net The key differences that help delineate these two processes are summarized in the table below.
Table 2: General Differences Between Physisorption and Chemisorption
| Characteristic | Physisorption | Chemisorption |
|---|---|---|
| Nature of Forces | Weak van der Waals forces. byjus.com | Strong chemical bond formation. byjus.com |
| Enthalpy of Adsorption | Low (approx. 20-40 kJ/mol). byjus.com | High (approx. 80-240 kJ/mol). byjus.com |
| Reversibility | Reversible. byjus.com | Irreversible. byjus.com |
| Specificity | Not specific. byjus.com | Highly specific. goldapp.com.cn |
| Temperature | Favors low temperatures. byjus.com | Favors high temperatures. byjus.com |
| Layer Formation | Multimolecular layers. goldapp.com.cn | Monomolecular layer. goldapp.com.cn |
The characteristics of the metallic surface play a crucial role in the adsorption of this compound. Properties such as surface stoichiometry, the presence of oxide layers, and surface charge can significantly alter the adsorption mechanism and efficiency. d-nb.info For example, the pre-treatment of a mineral surface, which can create or remove oxide layers, has been shown to affect the deposition of adsorbates. mdpi.com
An increase in pH can lead to higher amounts of potassium adsorption due to the creation of new adsorption sites and reduced competition from H+ ions. nih.gov Similarly, the mineralogical composition and cation exchange capacity of a surface are determining factors in its ability to adsorb potassium ions. mdpi.com The state of the surface, whether it is clean, oxidized, or pre-treated, will dictate the nature and strength of the interaction with the octylxanthate collector. d-nb.infomdpi.com
Adsorption on Sulfidized Mineral Surfaces
In many industrial applications, this compound interacts with mineral surfaces that have been sulfidized, either naturally or through processing. The chemistry of adsorption on these surfaces is distinct from that on pure metallic surfaces.
Infrared (IR) spectroscopy is a powerful tool for studying the nature of adsorbed layers on sulfidized mineral surfaces. By analyzing the vibrational frequencies of the adsorbed molecules, researchers can identify the chemical species present at the solid-liquid interface. acs.org
Studies on sulfidized copper and silver surfaces show that this compound adsorbs to form the corresponding metal octylxanthate. acs.orgualberta.ca IR spectroscopy can detect characteristic vibrational bands of the C-O, C-S, and C-H bonds in the octylxanthate molecule. Shifts in the positions of these bands upon adsorption provide direct evidence of bond formation with the surface. For instance, changes in the C-O-C stretching frequency are often used to distinguish between the free xanthate ion, its dixanthogen (B1670794) oxidation product, and the chemisorbed metal xanthate. These investigations confirm that chemisorption is the dominant interaction mechanism on these sulfidized surfaces. acs.orgresearchgate.net
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique used to determine the elemental composition and chemical state of atoms in the top few atomic layers of a surface. bris.ac.uk It is extensively used to study the interaction of collectors like this compound with sulfide (B99878) minerals. mdpi.com
XPS analysis of sulfidized surfaces treated with this compound provides definitive evidence of chemisorption. ualberta.ca The technique can identify the formation of metal-sulfur bonds by measuring the binding energies of electrons from core levels of the elements involved (e.g., Cu 2p, Ag 3d, S 2p, C 1s). mdpi.com For example, a shift in the S 2p spectrum can distinguish between sulfur in the sulfide mineral lattice, the adsorbed xanthate, and any potential oxidation products like polysulfides on the mineral surface. rsc.org The detection of elements from the xanthate molecule (carbon, oxygen, and sulfur) on the mineral surface after treatment and rinsing confirms stable adsorption. mdpi.com
Table 3: Representative XPS Binding Energy Data for Species on a Sulfide Mineral Surface
| Element/Orbital | Chemical State | Typical Binding Energy (eV) |
|---|---|---|
| S 2p | Sulfide (e.g., in CuS) | ~161-162 |
| S 2p | Adsorbed Xanthate | ~162-163 |
| S 2p | Elemental Sulfur (S₈) | ~164 |
| C 1s | C-C/C-H in alkyl chain | ~285.0 |
| C 1s | C-O in xanthate group | ~286.5 |
| C 1s | S-C=S in xanthate group | ~288.0 |
Note: Binding energy values are approximate and can vary based on the specific mineral, instrument calibration, and chemical environment.
Computational Modeling of Adsorption on Zinc Sulfide
Computational modeling, particularly using Density Functional Theory (DFT), provides molecular-level insights into the adsorption of collector molecules like this compound on mineral surfaces. DFT calculations are employed to investigate the energetics, preferred adsorption sites, and the nature of the chemical bonds formed between the adsorbate and the substrate. rsc.org This method allows for the optimization of the xanthate molecule's geometry on the zinc sulfide (ZnS) surface to determine the most stable adsorption configurations. journalssystem.com
Studies on similar systems, such as xanthate on galena (lead sulfide), have combined DFT simulations with experimental techniques like cyclic voltammetry to elucidate the influence of factors such as galvanic interactions with other minerals (e.g., pyrite). journalssystem.com These computational models calculate parameters like adsorption energy, which indicates the strength of the interaction. For instance, in the presence of pyrite (B73398), the galvanic effect was found to enhance xanthate adsorption on the galena surface. journalssystem.com
The models analyze the electronic interactions, such as charge transfer between the xanthate molecule and the ZnS surface, which are fundamental to the chemisorption process. rsc.org By calculating the projected density of states (PDOS), researchers can understand how the electronic structure of both the mineral surface and the collector molecule are altered upon adsorption. mdpi.com This approach can distinguish between different adsorption mechanisms, such as the formation of metal xanthate versus the dimerization to dixanthogen on the mineral surface. Although specific DFT studies focusing exclusively on this compound on zinc sulfide are not broadly detailed in the provided literature, the principles derived from studies on other sulfide minerals and thiol collectors are directly applicable. mdpi.comnih.govunimap.edu.my These computational methods are crucial for interpreting experimental data and designing more effective and selective flotation schemes.
Adsorption Kinetics and Equilibrium Modeling
The study of adsorption kinetics and the modeling of equilibrium data are essential for understanding the rate and mechanisms governing the attachment of this compound to mineral surfaces. Kinetic models describe the rate of collector uptake, while equilibrium models provide information on the distribution of the collector between the aqueous solution and the mineral surface once the system has reached a steady state.
Pseudo-Second-Order Reaction Models
The adsorption kinetics of xanthates, including octylxanthate, on sulfide minerals can often be described by the pseudo-second-order (PSO) reaction model. This model is based on the assumption that the rate-limiting step is chemisorption, involving the sharing or exchange of electrons between the adsorbent and the adsorbate. palmsens.com The PSO model suggests that the adsorption capacity is primarily dependent on the availability of active sites on the adsorbent surface. vt.edu
The differential equation for the PSO model is: dqt / dt = k2 * (qe - qt)^2
Where:
qe is the amount of substance adsorbed at equilibrium (mg/g).
qt is the amount of substance adsorbed at time t (mg/g).
k2 is the pseudo-second-order rate constant (g/mg·min).
This model has been successfully applied to describe the adsorption of zinc sulfide nanoparticles onto soil, indicating its relevance for processes involving ZnS. ualberta.ca The applicability of the PSO model to a given system is typically verified by the high value of the coefficient of determination (R²) obtained from the linear plot of t/qt versus t. The agreement between the experimental equilibrium adsorption capacity (qe,exp) and the value calculated from the model (qe,calc) further validates the model's fit. palmsens.com
Table 1: Example Parameters for Pseudo-Second-Order Kinetic Model of Xanthate Adsorption (Note: The data below is illustrative and based on typical findings in adsorption studies.)
| Adsorbent | Initial Concentration (mg/L) | qe,exp (mg/g) | qe,calc (mg/g) | k2 (g/mg·min) | R² |
| Zinc Sulfide | 50 | 28.5 | 29.1 | 0.004 | 0.998 |
| Zinc Sulfide | 100 | 45.2 | 45.9 | 0.002 | 0.999 |
| Zinc Sulfide | 150 | 58.1 | 58.8 | 0.001 | 0.999 |
Impact of pH on Adsorption Behavior
The pH of the aqueous solution is a critical parameter that significantly influences the adsorption of this compound onto zinc sulfide surfaces. Research has demonstrated a distinct pH-dependent adsorption behavior for octyl xanthate on ZnS. researchgate.net Specifically, the amount of adsorbed xanthate decreases as the solution pH increases from approximately pH 8 to pH 11. researchgate.net
This phenomenon is attributed to an ion exchange reaction between the adsorbing xanthate ions and hydroxide (B78521) ions (OH⁻) present in the solution. journalssystem.com At higher pH values, the concentration of OH⁻ ions is greater, leading to increased competition for the active adsorption sites on the zinc sulfide surface. This competitive effect hinders the attachment of xanthate ions. The relationship implies that for effective adsorption of this compound, the pH of the mineral pulp should be controlled within an optimal, typically lower alkaline, range. The surface charge of the mineral, which is also pH-dependent, plays a crucial role in this process, affecting the electrostatic interactions between the negatively charged xanthate ions and the surface. journalssystem.commdpi.com
Table 2: Influence of pH on Octyl Xanthate Adsorption on Zinc Sulfide (Note: Data is representative based on findings reported in the literature. researchgate.net)
| pH | Adsorption Amount (mol/m²) |
| 8 | 2.5 x 10⁻⁶ |
| 9 | 1.8 x 10⁻⁶ |
| 10 | 1.2 x 10⁻⁶ |
| 11 | 0.7 x 10⁻⁶ |
Competitive Adsorption Studies with Other Species
In industrial mineral processing, flotation is carried out in complex chemical environments where various ionic species are present in the process water. These species can compete with this compound for adsorption sites on the zinc sulfide surface, thereby affecting flotation efficiency. Studies on similar systems have shown that high concentrations of salt ions, such as those found in saline water, can inhibit the adsorption of xanthate onto sphalerite (a primary zinc sulfide mineral). researchgate.net This inhibition is due to the competitive adsorption of the salt ions onto the mineral surface. researchgate.net
The presence of other metal ions can also influence xanthate adsorption. For example, lead ions (Pb²⁺) are known to activate sphalerite surfaces, creating sites that are more favorable for xanthate adsorption. ualberta.ca Conversely, other ions or molecules present in the pulp, such as depressants or dissolved species from other minerals, may compete with xanthate. The mechanism of competition is often driven by the relative affinities of the species for the mineral surface and their respective concentrations. For instance, the presence of inorganic electrolytes can affect the surface charge of the mineral, which in turn influences the adsorption of the collector. researchgate.net Understanding these competitive interactions is crucial for optimizing reagent schemes and managing the effects of water quality in flotation circuits.
Role of Adsorbed Films in Electrochemical Processes
The adsorption of this compound on the surface of sulfide minerals like zinc sulfide is fundamentally an electrochemical process. journalssystem.comvt.edu It is best described by a mixed-potential model, where the anodic oxidation of the xanthate collector is coupled with a cathodic reaction, typically the reduction of oxygen, on the mineral surface. vt.eduresearchgate.net
The result of this process is the formation of an adsorbed film that renders the mineral surface hydrophobic. This film can consist of metal xanthate compounds (e.g., zinc xanthate) and/or dixanthogen, the oxidation product of xanthate. researchgate.netecmjournal.org The composition and structure of this film are what govern the mineral's floatability.
Electrochemical techniques are vital for studying these adsorbed films.
Cyclic Voltammetry (CV) can be used to identify the potentials at which xanthate oxidation occurs on the mineral surface, providing insight into the formation of the hydrophobic film. journalssystem.com
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-invasive technique used to analyze the properties of the electrode-electrolyte interface. palmsens.comijcsi.pro When an adsorbed film of this compound forms on a zinc sulfide electrode, it alters the interfacial properties. EIS can measure changes in parameters like charge transfer resistance and double-layer capacitance. gamry.com An increase in charge transfer resistance upon xanthate adsorption typically indicates the formation of a passivating or insulating film that inhibits further electrochemical reactions and is associated with the development of hydrophobicity. ijcsi.pro
The stability of this adsorbed film is also influenced by electrochemical factors, such as the galvanic interactions that occur when different sulfide minerals are in electrical contact within the flotation pulp. mdpi.com For example, contact with a more noble mineral like pyrite can alter the electrochemical potential of zinc sulfide, potentially enhancing xanthate adsorption and film formation. journalssystem.commdpi.com
Complexation Chemistry and Metal Xanthate Derivatives
Synthesis and Characterization of Metal-Octylxanthate Complexes
The synthesis of metal-octylxanthate complexes is generally straightforward, typically involving a metathesis reaction between potassium octylxanthate and a suitable metal salt in a solvent. A common method involves the reaction of an aqueous solution of a metal salt, such as lead acetate (B1210297), with a freshly prepared solution of this compound.
For instance, lead(II) octylxanthate can be synthesized by the dropwise addition of an aqueous solution of lead acetate trihydrate to a solution of sodium octylxanthate. ucl.ac.uk The sodium octylxanthate precursor itself is prepared by reacting n-octanol and sodium hydride in diethyl ether, followed by the addition of carbon disulfide. ucl.ac.uk The resulting metal xanthate complex often precipitates from the solution and can be collected by filtration. ucl.ac.ukacs.org
Following synthesis, the complexes are characterized using a variety of analytical techniques. These include micro-elemental analysis to confirm the stoichiometric composition, as well as spectroscopic and thermal methods to elucidate structure and properties. researchgate.netscielo.org.za Molar conductance measurements often indicate that these complexes are non-electrolytes. researchgate.net
A general synthetic scheme for a metal(II) octylxanthate complex can be represented as:
Step 1: Formation of this compound C₈H₁₇OH + CS₂ + KOH → C₈H₁₇OC(S)SK + H₂O
Step 2: Complexation with a Metal(II) Salt 2 C₈H₁₇OC(S)SK + MCl₂ → [M(S₂COC₈H₁₇)₂] + 2 KCl
These synthetic routes are versatile and have been adapted for various metals, including lead and manganese. researchgate.netcore.ac.uk
Structural Elucidation of Metal Xanthate Compounds
The structural determination of metal-octylxanthate complexes is crucial for understanding their chemical behavior. Single-crystal X-ray diffraction is the definitive method for elucidating the precise molecular structure, providing data on bond lengths, bond angles, and coordination geometry.
For example, studies on related metal xanthates have revealed detailed structural information. Lead(II) alkyl xanthate complexes have been suggested to adopt a tetrahedral geometry based on electronic spectra and magnetic moment data. researchgate.net More specifically, single-crystal X-ray crystallography of lead(II) methyl xanthate confirmed a distorted tetrahedral geometry around the lead(II) center. researchgate.net The molecular structure of lead octylxanthate has also been depicted, showing the bidentate coordination of the xanthate ligands to the lead center. researchgate.net In many solid-state structures, monomeric units may be linked through intermolecular interactions, such as the Pb···S interactions observed in lead(II) methyl xanthate. researchgate.net
Table 1: Crystallographic Data for Representative Metal Xanthate Complexes Note: Data for closely related xanthate complexes are provided as examples of typical crystal structures.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| Bismuth Propyl Xanthate | Triclinic | P-1 | - | researchgate.net |
| Bismuth Butyl Xanthate | Triclinic | P-1 | - | researchgate.net |
| Lead(II) Methyl Xanthate | - | - | Distorted tetrahedral geometry around Pb(II) | researchgate.net |
Spectroscopic Characterization (FT-IR, UV-Vis, NMR) of Complexes
Spectroscopic methods are indispensable for characterizing metal-octylxanthate complexes, confirming ligand coordination and providing insight into the electronic structure. researchgate.netmdpi.com
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the coordination of the xanthate ligand to the metal ion. Key vibrational bands in the infrared spectrum are monitored for shifts upon complexation. The most significant bands are:
ν(C-O-C): Typically observed around 1200-1250 cm⁻¹.
ν(C=S): Found near 1050-1080 cm⁻¹. A shift in this band upon complexation indicates the involvement of the sulfur atoms in bonding to the metal. mdpi.com
ν(M-S): The formation of the metal-sulfur bond gives rise to new bands in the far-infrared region (typically 400-500 cm⁻¹), confirming coordination. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. The spectra of metal xanthate complexes typically show intense absorption bands in the UV region arising from π → π* and n → π* transitions within the ligand. mdpi.comsphinxsai.com In the case of transition metal complexes, weaker d-d transition bands may appear in the visible region, which can provide information about the coordination geometry of the metal center. sphinxsai.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the organic (octyl) part of the ligand after complexation. mdpi.com The chemical shifts of the protons and carbons in the alkyl chain can be analyzed to ensure the ligand has remained intact during the synthesis of the complex. scielo.org.za
Table 2: Representative Spectroscopic Data for Metal Xanthate Complex Formation
| Spectroscopic Technique | Key Observation | Interpretation | Reference |
|---|---|---|---|
| FT-IR | Shift in ν(C=S) band position | Coordination of sulfur atoms to the metal center | mdpi.com |
| FT-IR | Appearance of new ν(M-S) bands | Formation of metal-sulfur bonds | mdpi.com |
| UV-Vis | Shift in ligand-based absorption bands | Electronic environment of the ligand is altered by complexation | mdpi.com |
| UV-Vis | Appearance of d-d transition bands | Information on the coordination geometry (for transition metals) | sphinxsai.com |
| ¹H & ¹³C NMR | Presence of characteristic alkyl chain signals | Confirms the integrity of the octylxanthate ligand in the complex | scielo.org.za |
Thermal Decomposition Studies of Metal Xanthate Precursors
The thermal stability and decomposition pathway of metal-octylxanthate complexes are critical for their application as precursors for nanomaterials. Techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study these properties. mdpi.com
Metal xanthates are known for their relatively low decomposition temperatures, often below 200°C. researchgate.net The thermal decomposition typically proceeds via the Chugaev elimination mechanism, producing a metal sulfide (B99878), a carbonyl sulfide, and an alkene. researchgate.net The volatile nature of the organic byproducts is a significant advantage, as it allows for the formation of pure metal sulfide materials. researchgate.net
A variable temperature study on lead(II) n-octylxanthate, [Pb(S₂COOct)₂], showed that complete decomposition to lead sulfide (PbS) could be achieved by heating at 150°C for 15 minutes. royalsocietypublishing.org The progress of this decomposition was monitored using X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD), which confirmed the formation of phase-pure lead sulfide at 150°C, whereas at lower temperatures, unreacted precursor was still present. royalsocietypublishing.org
Applications of Metal Xanthates as Precursors for Nanomaterials
The clean and low-temperature decomposition of metal-octylxanthate complexes makes them excellent single-source precursors (SSPs) for the synthesis of metal sulfide nanomaterials. researchgate.net A single-source precursor contains all the necessary elements for the final material in one molecule, which can offer better control over the stoichiometry of the resulting product. core.ac.uk
Lead(II) octylxanthate has been successfully used as an SSP to synthesize lead sulfide (PbS) nanocrystals and nanowires. researchgate.netroyalsocietypublishing.org One notable application is the in situ thermal decomposition of [Pb(S₂COOct)₂] within a polymer matrix to form a polymer-nanocrystal hybrid material. ucl.ac.ukresearchgate.net This method avoids the need for separate nanocrystal synthesis and purification steps, offering a more direct route to functional nanocomposites. ucl.ac.uk
The versatility of the xanthate ligand allows for the synthesis of a wide range of nanomaterials, including binary (e.g., PbS, MnS), ternary, and even quaternary metal sulfides. core.ac.ukresearchgate.net These materials are of great interest for applications in various fields, including photovoltaics and electronics. researchgate.net The ability to produce nanomaterials with surfaces free from strongly bound capping agents is another key advantage, as it can improve inter-particle contact in devices. researchgate.net
Mechanistic Studies of Potassium Octylxanthate in Chemical Transformations
Role in Catalytic Reactions
Beyond RAFT polymerization, xanthates are utilized as key reagents in other potent radical reactions, such as the Barton-McCombie deoxygenation and the Minisci alkylation of heteroaromatic bases. rsc.org In these reactions, the xanthate functionality serves as a precursor for the generation of radical species under specific conditions, which then participate in the desired chemical transformation. The octyl group in potassium octylxanthate influences its solubility and reactivity in these systems.
Furthermore, potassium salts, in general, have been shown to act as effective and inexpensive catalysts in certain chemical reactions, offering a "greener" alternative to precious metal catalysts. researchgate.net For instance, potassium tert-butoxide has been successfully used to catalyze the formation of carbon-silicon bonds. researchgate.net While direct catalytic activity of this compound has not been extensively reported, the presence of the potassium ion could potentially influence the catalytic performance of systems in which it is a component. rsc.orgresearchgate.net
Oxidative Metabolism by Flavoprotein-Containing Monooxygenases
This compound is a substrate for flavoprotein-containing monooxygenases (FMOs), a diverse group of enzymes found across various species, from microorganisms to mammals. nih.govmdpi.com These enzymes catalyze the oxidation of a wide array of xenobiotics containing nitrogen, sulfur, phosphorus, or selenium heteroatoms. academicdirect.org The catalytic cycle of FMOs involves the reduction of the enzyme-bound flavin adenine (B156593) dinucleotide (FAD) by NADPH, which then reacts with molecular oxygen to form a key oxidizing intermediate, a C4a-flavin (hydro)peroxide. mdpi.comacademicdirect.org This intermediate transfers an oxygen atom to the substrate. nih.gov
In the case of xanthates, FMOs catalyze their oxidation to S-oxide metabolites, also known as perxanthates. nih.govacs.org This metabolic activation is analogous to the process that activates the antitubercular prodrug ethionamide (B1671405) (ETH). mdpi.comacs.org Studies have shown that xanthates with longer alkyl chains, such as octylxanthate, are oxidized more efficiently by these enzymes. nih.govacs.org
Research on the mycobacterial flavin-dependent monooxygenase EtaA from Mycobacterium tuberculosis has provided specific kinetic data for the oxidation of octylxanthate. acs.org The enzyme exhibits a higher efficiency for octylxanthate compared to ETH, as indicated by their kinetic parameters. acs.org
Table 1: Kinetic Parameters for the Oxidation of Octylxanthate and Ethionamide by EtaA acs.org
| Substrate | Km (µM) | Vmax (nmolP/min) | kcat (molP/min/molE) |
| Octylxanthate | 5 | 1.023 | 5.2 |
| Ethionamide | 194 | 1.46 | 7.73 |
| Source: Yanev, S. G., et al. (2018). Xanthates: Metabolism by Flavoprotein-Containing Monooxygenases and Antimycobacterial Activity. Drug Metabolism and Disposition, 46(8), 1106-1114. |
This efficient metabolism by FMOs is significant as the resulting S-oxide metabolites are implicated in the biological activity of these compounds. nih.govacs.org The primary FMO in the human liver, FMO3, is also capable of catalyzing this reaction. nih.govmdpi.com
Decomposition Pathways and Stability in Various Media
The stability of this compound is influenced by several factors, including pH, temperature, and the presence of other chemical species. Xanthates are known to decompose in aqueous solutions, and the rate of decomposition is highly dependent on the pH. acs.orgmdpi.com In acidic conditions (pH < 7), xanthates undergo hydrolysis to form the corresponding xanthic acid, which is unstable and further decomposes into carbon disulfide (CS₂) and an alcohol. acs.org This decomposition pathway can lead to the formation of secondary pollutants. acs.org
Conversely, in alkaline solutions, xanthates exhibit greater stability. mdpi.com Studies on the stability of potassium alkyl xanthates have shown that at a pH range of 11.7 to 12.2, the degradation is significantly slower. mdpi.com However, even under alkaline conditions, some degradation can occur over time. For instance, the concentration of potassium ethyl xanthate was observed to decrease over a 90-day period. mdpi.com
Thermal decomposition is another important degradation pathway. The thermal stability of metal xanthates is a critical factor in their application, for example, as single-source precursors for the synthesis of metal sulfide (B99878) nanocrystals. core.ac.ukresearchgate.net The decomposition of lead(II) octylxanthate has been studied, and it was found to fully decompose at 90°C. core.ac.uk The thermal decomposition of potassium-containing compounds can be complex, with various potential products depending on the specific compound and conditions. stackexchange.comdoubtnut.comresearchgate.netvedantu.com The kinetics of thermal decomposition of various metal salts have been investigated using techniques like thermogravimetric analysis (TGA). tainstruments.comjcsp.org.pkicm.edu.pl
The decomposition of xanthates can also be induced by other means, such as photocatalysis. acs.org For example, the photocatalytic degradation of sodium isobutyl xanthate has been achieved using a g-C₃N₄/ZnIn₂S₄ heterojunction under visible light. acs.org
Reaction with Metal Ions in Solution
This compound readily reacts with a wide range of metal ions in solution to form metal xanthate complexes. This reactivity is fundamental to its primary application as a flotation agent in the mining industry, where it selectively binds to the surface of sulfide minerals, rendering them hydrophobic. The interaction between xanthate ions and metal ions can range from simple ion exchange to the formation of coordination compounds where the dithiocarbonate group acts as a bidentate ligand, chelating to the metal center. jcsp.org.pk
The reaction with metal ions is influenced by factors such as pH and the concentration of the reactants. flotec.sunih.gov For example, in acidic solutions, the formation of metal xanthate precipitates is a key step in certain processes for the selective removal of metals like molybdenum from aqueous solutions. google.com The stoichiometry of the resulting metal-xanthate complex can vary. For instance, in the precipitation of molybdenum, the molar ratio of molybdenum to alkaline metal xanthate can range from 1/6 to 1/2. google.com
Electrochemical studies have shown that the anodic reaction of this compound at a mercury electrode leads to the formation of a strongly adsorbed product on the electrode surface. finechem-mirea.ru This interaction with metal surfaces is crucial for its function in mineral flotation. The adsorption of octylxanthate on the surface of zinc sulfide has been shown to decrease with increasing pH, indicating an ion exchange mechanism. nih.gov The presence of other ions in solution, such as in saline water, can also affect the adsorption of xanthate on mineral surfaces due to competitive adsorption. researchgate.net
The reaction of potassium xanthates with other chemical species in the presence of metal ions can lead to more complex chemical transformations. For instance, the reaction of potassium xanthates with five-membered cyclic carbonates proceeds under catalyst-free conditions, leading to the formation of various products, including alkoxides and polyalkylene sulfides. rsc.org
Quantum Chemical Investigations of Reaction Pathways
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have provided significant insights into the reaction pathways of this compound and related xanthate compounds. nih.govmdpi.comacs.org These computational studies help to elucidate the electronic structure, reactivity, and decomposition mechanisms at a molecular level.
DFT calculations have been employed to study the decomposition products of potassium iso-propylxanthate, providing a basis for interpreting experimental data from techniques like solid-state NMR. nih.gov Such studies have shown that the chemical shifts in NMR are sensitive to the number of sulfur and oxygen atoms in the xanthate moiety, allowing for the differentiation of various species. nih.gov
The mechanisms of photocatalytic degradation of xanthates have also been investigated using DFT. acs.org These calculations, combined with band structure analysis, have helped to propose detailed mechanisms for the degradation process, such as the role of heterojunctions in promoting the separation of photogenerated charge carriers. acs.org
In the context of their application in flotation, DFT has been used to study the adsorption of xanthates on mineral surfaces. researchgate.netmdpi.comox.ac.uk These studies have investigated the interaction of the xanthate headgroup with different crystal faces of minerals like pyrite (B73398) (FeS₂). The results suggest that xanthates can undergo chemisorption at defect sites on the mineral surface. researchgate.netox.ac.uk Furthermore, quantum chemical calculations have been used to compare the reactivity of different xanthate collectors and to understand the selectivity of their adsorption on various sulfide minerals. mdpi.com For example, studies have compared the adsorption of xanthates on chalcopyrite and pyrite surfaces to explain their selective flotation behavior. mdpi.com
Quantum mechanical studies have also been applied to investigate the kinetics and thermodynamics of the thermal decomposition of xanthates through different elimination pathways. academicdirect.org These calculations can help to predict the preferred decomposition route and the stability of the xanthate molecule. Additionally, quantum chemical methods have been used in conjunction with correlation analysis to determine the enthalpies of formation of alkali metal xanthates, which is valuable for designing production processes. finechem-mirea.ru The reaction mechanisms of potassium xanthates with other organic molecules, such as cyclic carbonates, have also been elucidated with the aid of quantum-chemical calculations, including Natural Bond Orbital (NBO) analysis and potential energy surface scanning. rsc.org
Analytical Methodologies for Potassium Octylxanthate Detection and Quantification
Electrochemical Analytical Methods
Electrochemical methods offer sensitive and accurate means for determining the concentration of potassium octylxanthate and for its application in quantifying metal ions.
Polarography and Voltammetry for Concentration Determination
Polarography and voltammetry are electrochemical techniques foundational to the analysis of electroactive species like the octylxanthate ion. wikipedia.orgaccessscience.com These methods involve applying a variable potential to an electrode and measuring the resulting current. slideshare.net The working electrode is often a dropping mercury electrode (DME) or a static mercury drop electrode (SMDE), valued for their renewable surfaces and broad cathodic potential ranges. wikipedia.org
Electrochemical studies of this compound at a mercury electrode show that the product of the anodic reaction is strongly adsorbed on the mercury surface, which influences the characteristics of the anodic wave. researchgate.net The total current produced is proportional to the xanthate concentration within a specific range. Research has demonstrated a linear relationship between the total wave current and the concentration of this compound from 0.32 to 1.6 mM. researchgate.net
Voltammetric techniques have been refined for enhanced sensitivity. For instance, square wave voltammetry applied to xanthate quantification has achieved a limit of detection of 2.4 μmol/L. researchgate.net The principle behind this quantitative analysis is the Ilkovic equation, which establishes that the diffusion current is directly proportional to the concentration of the electroactive substance. wikipedia.orgegyankosh.ac.in
Table 1: Voltammetric Detection of Xanthates
| Technique | Analyte | Concentration Range / Limit of Detection (LOD) | Key Findings | Source |
| Voltammetry | This compound | 0.32 to 1.6 mM | The current of the total wave is proportional to the xanthate concentration. | researchgate.net |
| Cyclic Voltammetry | Xanthate | LOD: 40.6 μmol/L | An electrochemical sensor allows for quantification. | researchgate.net |
| Square Wave Voltammetry | Xanthate | LOD: 2.4 μmol/L; LOQ: 7.9 μmol/L | Offers a lower detection limit compared to cyclic voltammetry. | researchgate.net |
Amperometric Titrations for Metal Ion Determination
Amperometric titration is a quantitative method where the current measured during a titration is used to determine the endpoint. egyankosh.ac.in This technique is applicable when either the substance being titrated, the titrant, or both are electroactive. slideshare.net this compound, or similar thiol compounds, can act as a titrant for the determination of various metal ions. researchgate.netacs.org
The fundamental principle involves monitoring the diffusion current at a constant applied voltage as a reagent is added. egyankosh.ac.inslideshare.net When this compound is used to titrate a reducible metal ion, it forms a stable complex or precipitate with the metal, causing the concentration of the free metal ion in the solution to decrease. This leads to a corresponding decrease in the diffusion current. The endpoint of the titration is identified by the change in current when all the metal ions have been complexed. egyankosh.ac.in
A rotated dropping mercury electrode can serve as a sensitive indicator electrode for such titrations. researchgate.net The successful application of this method requires careful control of experimental conditions, such as buffer composition and pH, to ensure the accurate determination of metal ions. researchgate.net By controlling the pH, it is even possible to titrate two different metals within the same mixture. researchgate.net
Chromatographic Techniques
Chromatography provides powerful tools for separating and quantifying xanthates, even at trace levels in complex mixtures.
High-Performance Liquid Chromatography (HPLC) for Xanthate Analysis
High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of xanthates. oulu.fi Due to the instability of xanthates, methods often involve their conversion into more stable compounds, such as dixanthogens (through oxidation), which can then be detected by a UV detector. researchgate.net
A more advanced and selective method involves the formation of metal-xanthate complexes, which are then separated using reversed-phase HPLC and detected with high sensitivity. oulu.fi A novel approach utilizes high-performance liquid chromatography coupled with inductively coupled plasma tandem mass spectrometry (HPLC-ICP-MS/MS). researchgate.netoulu.fi In this method, xanthates are complexed with a metal ion, such as copper(II), extracted, and then analyzed. This technique offers excellent separation and sensitivity. oulu.fi
The development of an HPLC method involves optimizing several parameters, including the choice of stationary phase (e.g., a Poroshell 120 EC-C18 column), mobile phase composition, and flow rate to achieve the desired separation and resolution. oulu.finih.gov
Table 2: HPLC-Based Determination of Xanthates
| Method | Analyte | Column | Detection | Limit of Detection (LOD) | Linear Range | Source |
| HPLC-ICP-MS/MS | Sodium Isopropyl Xanthate | Poroshell 120 EC-C18 | ICP-MS/MS | 24.7 μg/L | 0.1–15 mg/L | oulu.fi |
| HPLC-ICP-MS/MS | Sodium Isobutyl Xanthate | Poroshell 120 EC-C18 | ICP-MS/MS | 13.3 μg/L | 0.1–15 mg/L | oulu.fi |
| UPLC-MS/MS | 5 Xanthates (ethyl, isopropyl, n-butyl, isobutyl, amyl) | Waters Acquity UPLC BEH C18 | MS/MS | 0.03–0.04 μg/L | 0.25–100 μg/L | researchgate.net |
Ion Chromatography-Mass Spectrometry (IC-MS) for Trace Pollutants
Ion Chromatography (IC) coupled with Mass Spectrometry (MS) is a powerful technique for analyzing trace levels of polar analytes in complex matrices, such as environmental samples. lcms.cz IC-MS serves as a complementary method to reversed-phase LC-MS. lcms.cz The introduction of capillary IC has further enhanced mass sensitivity, reduced eluent consumption, and lowered operational costs. lcms.cz
When coupling IC with MS, an electrospray ionization (ESI) source is typically used. lcms.czthermofisher.com A key challenge is the compatibility of the mobile phase with the MS detector. This is often overcome by using a suppressor, which converts the MS-incompatible mobile phase into deionized water, thereby reducing ion suppression effects in the MS source. lcms.czthermofisher.com This optimized configuration allows for the highly sensitive and selective determination of analytes at parts-per-trillion (ppt) to low parts-per-billion (ppb) levels. lcms.cz While specific applications for this compound are not detailed in the provided sources, the principles of IC-MS make it highly suitable for the trace analysis of this polar compound and its degradation products in environmental water samples.
Spectroscopic Methods for Quantitative Analysis
Spectroscopic techniques, particularly UV-visible spectrophotometry, are widely employed for the quantitative analysis of this compound.
UV-visible spectrophotometry is a rapid, cost-effective, and sensitive method for analyzing xanthate concentrations. optosky.net The quantitative analysis is based on measuring the absorbance of a xanthate solution at its characteristic wavelength of maximum absorption, which for the xanthate radical is around 301 nm. google.comlut.fi According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte.
A patented method details using a UV-visible spectrophotometer to measure the absorbance of aqueous xanthate solutions at 301 nm to determine their concentration. google.com This study established a ratio of absorbance to mass concentration (k) of 0.242 L/mg. google.com The method demonstrated good accuracy, with relative standard deviations for actual samples being less than 10% and recovery rates higher than 80%. google.com
However, a significant limitation of UV-Vis spectrophotometry is its lack of selectivity, which can be a drawback when analyzing complex samples containing multiple absorbing species. oulu.fi Furthermore, its detection limit may be too high for certain applications, such as the analysis of trace xanthate concentrations in environmental samples. oulu.fi
Other spectroscopic methods like Raman spectroscopy and near-infrared (NIR) spectroscopy have proven effective for the quantitative analysis of other potassium salts and could potentially be applied to this compound. spectroscopyonline.comnih.gov Raman spectroscopy, combined with chemometric analysis like partial least squares regression (PLSR), has been used for the quantitative analysis of solid dosage forms of pharmaceuticals. nih.gov
Development of Novel Sensors and Biosensors for Xanthate Detectiontandfonline.com
The detection and quantification of xanthates, including this compound, are crucial for process control in the mining industry and for environmental monitoring. Traditional methods like UV-visible spectrophotometry can be limited by interferences in complex sample matrices. mdpi.comicmab.es Consequently, research has focused on developing novel sensors and biosensors that offer improved sensitivity, selectivity, and potential for real-time, on-site analysis. Advancements have been concentrated primarily in the area of electrochemical sensors, with emerging work in other analytical techniques.
Electrochemical Sensors
Electrochemical methods are attractive for xanthate detection due to their inherent simplicity, high sensitivity, and rapid response. researchgate.net Recent developments have centered on modifying electrode surfaces with nanomaterials to enhance electrocatalytic activity and detection signals.
Titanium Dioxide (TiO₂) Nanoparticle-Based Sensors
A notable advancement is the creation of a voltammetric sensor for xanthate quantification using a carbon paste electrode modified with titanium dioxide (TiO₂) nanoparticles. mdpi.com In one study, TiO₂ nanoparticles were synthesized via a sol-gel method, resulting in particles with an average size of approximately 20.61 nm. mdpi.com This modified electrode demonstrated a greater peak current for the electrochemical oxidation of isopropyl xanthate at a pH of 10 compared to an unmodified electrode. mdpi.com The study optimized the sensor's composition, finding that 18.4% TiO₂ nanoparticles and 0.74 mL of mineral oil provided the best results. mdpi.com This sensor exhibited a wide linear working range and effective detection capabilities, as detailed in the table below. mdpi.com The results obtained with the sensor showed no statistically significant differences from the standard UV spectrophotometric method, confirming its accuracy. mdpi.com
Disposable Screen-Printed Electrodes
To facilitate low-cost and on-site analysis, disposable screen-printed graphite (B72142) electrodes (SPEs) have been developed. One such sensor was modified with a polyelectrolyte-surfactant matrix designed to adsorb xanthate. rsc.org The concentration of the adsorbed ethyl xanthate was then determined using electrochemical impedance spectroscopy (EIS). rsc.org This technique measures the change in the electron transfer resistance of a redox probe (ferrocyanide) after a pre-oxidation step. rsc.org The sensor demonstrated high sensitivity and was successfully applied to mineral samples after a simple clean-up procedure. rsc.org Different voltammetric techniques were used to establish the limits of detection and quantification. rsc.org
Table 1: Performance of Novel Electrochemical Sensors for Xanthate Detection
| Sensor Type | Target Analyte | Technique | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
|---|---|---|---|---|---|---|
| TiO₂ Nanoparticle-Based Carbon Paste Electrode | Isopropyl Xanthate | Cyclic & Square Wave Voltammetry | 50 µmol/L - 10 mmol/L | 40.6 µmol/L (CV), 2.4 µmol/L (SWV) | 133.9 µmol/L (CV), 7.9 µmol/L (SWV) | mdpi.comrsc.org |
| Disposable Screen-Printed Electrode (Modified) | Ethyl Xanthate | Electrochemical Impedance Spectroscopy | 5 µmol/L - 10 mmol/L | 40.6 µmol/L (CV), 2.4 µmol/L (SWV) | 135 µmol/L (CV), 7.9 µmol/L (SWV) | rsc.org |
CV: Cyclic Voltammetry; SWV: Square Wave Voltammetry
Biosensors for Xanthate Detection
The development of true biosensors, which incorporate a biological recognition element (e.g., an enzyme or antibody) coupled to a transducer, specifically for xanthate detection is an area with limited published research. Much of the available literature on "xanthine biosensors" pertains to the detection of xanthine, a purine (B94841) base involved in metabolic pathways, and should not be confused with xanthates, which are organosulfur compounds. icmab.esnih.govresearchgate.net
Enzymatic biosensors rely on the high specificity of enzymes for their substrates. wjarr.com For a xanthate biosensor to be developed, an enzyme that specifically recognizes and reacts with the xanthate molecule would need to be identified and immobilized on a transducer surface. nih.gov While research into optical biosensors for detecting various small molecules and organosulfur compounds is ongoing, specific applications for this compound are not yet established. mdpi.comnih.gov The primary challenges in developing such biosensors include ensuring enzyme stability and preventing interference from complex sample matrices found in industrial and environmental settings. wjarr.com
Other Novel Analytical Methodologies
Beyond direct sensors, other advanced analytical methods have been developed for sensitive and selective xanthate determination.
High-Performance Liquid Chromatography–Inductively Coupled Plasma–Tandem Mass Spectrometry (HPLC-ICP-MS/MS): A novel method for determining ethyl xanthate involves its oxidation to diethyl dixanthogen (B1670794), followed by separation using HPLC and detection with ICP-MS/MS, which monitors the elemental sulfur. This technique is fast, sensitive, and selective, with a total analysis time of about 4 minutes. mdpi.com
Headspace Gas Chromatography (HS-GC): This method is based on the decomposition of butyl xanthate into carbon disulfide under acidic conditions. The volatile carbon disulfide is then detected by headspace gas chromatography with an electron capture detector (HS-GC-ECD), offering high sensitivity for trace amounts of xanthate in water samples. nih.gov
Table 2: Comparison of Detection Limits for Various Xanthate Analytical Methods
| Method | Target Analyte | Detection Limit | Source |
|---|---|---|---|
| HPLC-ICP-MS/MS | Potassium Ethyl Xanthate | 88 µg/L | mdpi.com |
| HPLC-ICP-MS/MS | Diethyl Dixanthogen | 20 µg/L | mdpi.com |
| HPLC-ICP-MS/MS | Sodium Isopropyl Xanthate | 24.7 µg/L | icmab.es |
| HPLC-ICP-MS/MS | Sodium Isobutyl Xanthate | 13.3 µg/L | icmab.es |
| HS-GC-ECD | Potassium Butyl Xanthate | 0.7 ng/mL (0.7 µg/L) | nih.gov |
| Flow Injection Analysis (UV detection) | Ethyl Xanthate | 38 µg/L | scispace.com |
Environmental Fate and Ecotoxicological Research of Xanthates General
Occurrence and Distribution in Aquatic Environments
The entry of xanthates into aquatic environments is primarily linked to industrial activities. Spills, accidental discharges, and seepage from mining tailings dams are significant pathways for their introduction into water systems. waterquality.gov.au In typical mining operations, the concentration of xanthates like sodium ethyl xanthate in tailing slurry has been predicted to be around 1.5 parts per million (ppm), with measured values ranging from 0.2 to 1.2 mg/L. waterquality.gov.au
Due to their water-soluble nature, xanthates can be readily dispersed in water, leading to potential contamination of both surface water and groundwater. waterquality.gov.auscirp.org This has raised concerns about the increasing pollution of these vital freshwater sources. scirp.org However, a comprehensive understanding of their environmental distribution is hindered by a lack of extensive monitoring data. researchgate.netkwrwater.nlnih.govnih.govresearchgate.net The absence of widespread data on xanthate concentrations in water bodies makes a full assessment of the associated environmental and health risks challenging. kwrwater.nlnih.gov Particular concern is focused on mining areas situated near populated regions and river tributaries, where the potential for downstream impacts is elevated. kwrwater.nlnih.govnih.govresearchgate.net
Biodegradation and Transformation Pathways
Once in the environment, xanthates undergo degradation through several pathways, transforming into various byproducts. The primary degradation products include inorganic sulfides and other organo-sulfur compounds. waterquality.gov.au The rate and pathway of degradation are highly dependent on environmental conditions such as pH and temperature.
In aqueous solutions, three main decomposition routes have been described:
Acidic Hydrolysis : Under acidic conditions, xanthates can hydrolyze to form xanthic acid, which is unstable and quickly decomposes into carbon disulfide and an alcohol. miljodirektoratet.no
Oxidation : Xanthates can be oxidized to form dixanthogen (B1670794), a less soluble compound. mdpi.com
Alkaline Hydrolysis : In neutral to alkaline environments, which are common in mineral processing, xanthates undergo hydrolytic decomposition. This is considered the principal degradation pathway in mining-related scenarios, yielding products such as alcohol, carbon disulfide, sodium carbonate, and sodium trithiocarbonate. waterquality.gov.aumiljodirektoratet.nomdpi.com
The half-life of xanthates varies with these conditions. For instance, the half-life of sodium ethyl xanthate at a pH of 7 and a temperature of 25°C is approximately 260 hours. waterquality.gov.au However, degradation can be significantly slower at low temperatures, potentially taking several months at temperatures below 5°C. diva-portal.org
Biological degradation is another important transformation pathway. Studies using domesticated microorganisms have demonstrated the potential for significant xanthate removal, with one study reporting an 81.8% reduction after 8 days. mdpi.com The primary products of this biodegradation were identified as carbon disulfide (CS₂), ROCSSH (alkyl-oxy-dithiocarbonic acid), and monothiocarbonate. mdpi.com It is crucial to note that many degradation products, such as carbon disulfide, carbonyl sulfide (B99878), and hydrogen sulfide, are themselves toxic substances. scirp.orgnih.govchm-cbd.net
Interactive Data Table: Xanthate Degradation Pathways and Products
| Degradation Pathway | Conditions | Major Products | Reference |
| Acidic Hydrolysis | Acidic pH | Carbon Disulfide, Alcohol | miljodirektoratet.no |
| Oxidation | Oxidizing environment | Dixanthogen | mdpi.com |
| Alkaline Hydrolysis | Neutral to Alkaline pH | Alcohol, Carbon Disulfide, Carbonate | waterquality.gov.aumiljodirektoratet.nomdpi.com |
| Biodegradation | Presence of adapted microorganisms | Carbon Disulfide, ROCSSH, Monothiocarbonate | mdpi.com |
Sorption to Soil and Sludge Particles
The interaction of xanthates with solid particles in the environment, such as soil and sludge, is a key aspect of their fate and transport. Xanthates have a strong affinity for metal surfaces and can form complexes with heavy metals. scirp.org This interaction is considered a sorption process. ascelibrary.com
The sorption behavior can be beneficial in some contexts. For example, the solidification of sludges containing starch or cellulose (B213188) xanthates has been shown to effectively reduce the leaching of heavy metals like cadmium, nickel, and mercury from waste materials. scirp.org Additionally, biochar derived from sewage sludge can act as an effective adsorbent for removing xanthates from water. researchgate.net
The charge of the xanthate ion (anionic) influences its sorption. While positively charged compounds often show high sorption to negatively charged sludge solids, the sorption of anions like xanthates can be more complex and is often mediated by the formation of complexes with cations present in the environment. nih.gov The potassium component of potassium-based xanthates is generally mobile in soils but can also be retained on soil particles. researchgate.netpda.org.ukunep.org
Mobility and Transport in Environmental Matrices
The mobility of xanthates in the environment is largely governed by their physical and chemical properties. Their water solubility facilitates their transport in aquatic systems. waterquality.gov.au In soil, xanthates are reported to have high mobility, which creates a risk of them being transported from contaminated sites, such as through tailings seepage, into groundwater. diva-portal.org
Transport can also occur between different environmental compartments. For instance, the degradation product carbon disulfide is volatile, allowing for its potential transport from water or soil into the atmosphere. diva-portal.org The mobility of the potassium cation (K⁺) from potassium xanthates is also a factor. While generally mobile, losses of potassium from soil via leaching are typically small, except in sandy soil types. pda.org.ukresoilfoundation.org However, long-term discharge of industrial wastewater with high potassium concentrations could lead to its accumulation in receiving soils. researchgate.net
Ecotoxicity to Aquatic Organisms
Xanthates are recognized as being highly toxic to aquatic life. scirp.orgscirp.org They can exert detrimental and long-lasting effects on a wide range of organisms, including freshwater planktonic crustaceans, invertebrates, and algae, even at concentrations below 1 mg/L. scirp.orgdiva-portal.orgscirp.org Research has also indicated that xanthates can have teratogenic (developmental toxicity) effects on the embryos of frogs and fish. scirp.orgscirp.org
The toxicity of xanthates varies considerably depending on the specific xanthate compound and the organism being tested. diva-portal.org For some xanthates, such as potassium amyl xanthate (PAX) and sodium isobutyl xanthate (SIBX), invertebrates have been found to be one to two orders of magnitude more sensitive than fish. waterquality.gov.au
A significant aspect of xanthate ecotoxicity is their interaction with heavy metals. Xanthates can form complexes with metals like cadmium, lead, and nickel, which increases the bioavailability and subsequent toxicity of these metals to aquatic life. scirp.orgnih.govdiva-portal.org For example, the presence of potassium O-pentyl dithiocarbonate has been shown to increase the accumulation of cadmium in trout by a factor of two to eight. nih.gov This synergistic effect means that the combined presence of xanthates and metals in the environment can be more harmful than either contaminant alone. diva-portal.org
Interactive Data Table: Ecotoxicity of Various Xanthates to Aquatic Organisms
| Xanthate Compound | Organism | Endpoint | Value (mg/L) | Reference |
| Potassium Amyl Xanthate (PAX) | Fish | LC50 | >1 to 2 orders of magnitude higher than invertebrates | waterquality.gov.au |
| Sodium Isobutyl Xanthate (SIBX) | Fish | LC50 | >1 to 2 orders of magnitude higher than invertebrates | waterquality.gov.au |
| Sodium Isopropyl Xanthate (SIPX) | Daphnia magna (water flea) | LC50 (96h) | 0.01 - 0.1 | researchgate.net |
| Sodium Ethyl Xanthate (SEX) | Daphnia magna (water flea) | LC50 (96h) | 0.01 - 0.1 | researchgate.net |
| General Xanthates | Algae and Microbes | EC50 | ~0.05 - 0.65 | diva-portal.org |
| General Xanthates | Fish | LC50 | 10 - 100 | diva-portal.org |
LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration 50): The concentration of a chemical that causes a defined effect in 50% of a test population.
Future Directions and Emerging Research Areas
Advanced Spectroscopic Techniques for In Situ Characterization
A significant challenge in flotation chemistry is understanding the precise molecular interactions at the solid-liquid interface. The adsorption of potassium octylxanthate onto a mineral surface is a dynamic process influenced by numerous variables. Historically, characterization has relied on ex situ methods, where the mineral is removed from the aqueous environment for analysis, a process that can alter the surface chemistry. Future research is increasingly focused on in situ characterization, employing advanced spectroscopic techniques to observe these interactions in real-time within the aqueous environment.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for this purpose. mdpi.com By bringing a mineral-coated crystal into contact with a xanthate solution, researchers can obtain vibrational spectra of the adsorbed species directly at the interface. mdpi.com This allows for the identification of the adsorbed products, such as metal xanthates or dixanthogen (B1670794), and provides insights into the orientation and bonding of the collector molecules on the surface. mdpi.com
Raman spectroscopy, particularly Surface-Enhanced Raman Scattering (SERS), offers another avenue for in situ analysis. researchgate.netnih.gov SERS can provide detailed molecular information about sub-monolayer coverages of xanthate on certain metal surfaces, helping to distinguish between chemisorbed species and bulk precipitates. researchgate.netnih.gov The ability to use Raman spectroscopy in aqueous media makes it invaluable for studying flotation systems under realistic conditions. researchgate.net
Furthermore, techniques like X-ray Absorption Near-Edge Structure (XANES) spectroscopy are emerging as tools for in situ mineral identification and characterization of the collector's interaction with the mineral's electronic structure. nih.gov The integration of these advanced spectroscopic methods will provide a more accurate and dynamic picture of the adsorption mechanisms of this compound, leading to more efficient and selective flotation processes.
The table below summarizes key in situ spectroscopic techniques and the information they provide.
Table 1: Advanced Spectroscopic Techniques for In Situ Characterization
| Technique | Information Provided | Relevance to this compound |
|---|---|---|
| ATR-FTIR | Vibrational modes of adsorbed molecules, identification of chemical species (e.g., metal xanthate). | Confirms the chemical nature of the adsorbed xanthate layer on the mineral surface in an aqueous environment. mdpi.com |
| Raman Spectroscopy | Molecular fingerprinting, differentiation between metal xanthates and dixanthogen. | Elucidates the specific chemical forms of the collector at the interface, which dictates hydrophobicity. researchgate.net |
| SERS | Enhanced vibrational signals for trace amounts and monolayer adsorbates on specific metal surfaces. | Provides high-sensitivity analysis of the initial stages of xanthate adsorption. nih.gov |
| XANES | Electronic structure and local coordination environment of atoms. | Offers insights into the bonding mechanism between the xanthate's sulfur atoms and metal ions on the mineral surface. nih.gov |
Nanotechnology Applications Beyond Precursor Roles
While metal xanthates have been recognized as precursors for synthesizing metal sulfide (B99878) nanoparticles, emerging research is exploring the use of this compound in more sophisticated nanotechnology applications that leverage its surface-active properties. These applications move beyond the simple precursor role and utilize the xanthate molecule as a functional component in nanomaterial design.
A promising area is the use of xanthates as capping or stabilizing agents in the synthesis of metallic nanoparticles. The dithiocarbonate headgroup of the xanthate molecule can bind strongly to the surface of nanoparticles, such as those made of gold or copper, preventing their aggregation and controlling their growth. mdpi.com This allows for the production of stable, monodisperse nanoparticles with tailored properties.
Recent studies have demonstrated the use of xanthate-functionalized polymers to synthesize fluorescent gold nanoclusters. researchgate.netrsc.org In this approach, the xanthate group acts as a template, interacting with gold ions to guide the formation of highly uniform nanoclusters with desirable optical properties. researchgate.netrsc.org This represents a significant advance, as the xanthate functionality provides an alternative to traditional thiol-based ligands, offering new ways to control the synthesis and stability of theranostic nanoprobes. rsc.org The length of the alkyl chain, such as the octyl group in this compound, can also be tuned to influence the solubility and surface properties of the resulting nanomaterials.
The table below outlines the distinct roles of xanthates in nanotechnology.
Table 2: Nanotechnology Applications of Xanthates
| Application Area | Role of Xanthate | Description |
|---|---|---|
| Nanoparticle Synthesis | Precursor | Metal xanthates are thermally decomposed to form metal sulfide nanoparticles (e.g., PbS, CdS). |
| Nanoparticle Stabilization | Capping/Stabilizing Agent | The xanthate headgroup binds to the nanoparticle surface, preventing aggregation and controlling size during synthesis. mdpi.com |
| Functional Nanomaterials | Surface Ligand / Template | Xanthate-functionalized polymers are used to direct the formation of fluorescent gold nanoclusters with high monodispersity. researchgate.netrsc.org |
| Self-Assembled Monolayers | Surface Modifier | Xanthates can form self-assembled monolayers on metal surfaces, providing an alternative to thiols for surface functionalization. mcmaster.ca |
Bioremediation and Environmental Engineering Perspectives
The widespread use of this compound in mining operations necessitates a thorough understanding of its environmental fate and the development of effective remediation strategies. Residual xanthates in tailings and process water are an environmental concern due to their toxicity to aquatic organisms and the potential for the formation of hazardous decomposition products. mdpi.commcmaster.ca
From an environmental engineering perspective, a key issue is the stability of xanthates in water. Xanthates undergo hydrolysis, a process that is highly dependent on pH and temperature. nih.gov Under acidic conditions, decomposition is rapid, but in the neutral to alkaline pH typical of many flotation circuits and tailings ponds, the degradation can be significantly slower, allowing for potential discharge into the environment. nih.gov A primary and highly toxic decomposition product is carbon disulfide (CS₂), a volatile and flammable liquid that poses its own set of environmental and health risks. researchgate.netmcmaster.ca Current research focuses on developing water treatment techniques to remove or degrade residual xanthates. Advanced oxidation processes are being explored, but these can sometimes generate intermediates that are also toxic. nih.gov
Bioremediation presents a potentially more sustainable and cost-effective alternative to chemical treatment. However, research into the microbial degradation of xanthates is still an emerging field. While some studies have investigated the biodegradation of other potassium-containing compounds, specific microbial pathways for the breakdown of this compound are not yet well-established. The high concentrations of xanthates near the point of discharge can be inhibitory to microbial activity, posing a challenge for bioremediation. nih.gov Future research is needed to identify and cultivate microorganisms capable of metabolizing xanthates and their byproducts efficiently and to design bioreactor systems that can operate effectively in the chemical environment of mine wastewater. The development of robust bioremediation strategies is a critical goal for minimizing the environmental footprint of mining operations that rely on xanthate collectors.
Integration of Experimental and Computational Approaches
The development of new and improved flotation collectors, including alternatives to this compound, is being accelerated by the powerful synergy between experimental studies and computational modeling. While laboratory experiments provide essential data on flotation performance, computational chemistry offers unparalleled insight into the molecular-level phenomena that govern these outcomes. mdpi.com This integrated approach allows for a more rational, mechanism-based design of reagents, moving beyond traditional trial-and-error methods.
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties of collector molecules and their interaction with mineral surfaces. mcmaster.ca DFT calculations can determine adsorption energies, identify the active sites on both the mineral and the collector, and elucidate the nature of the chemical bonds that are formed. mcmaster.ca This fundamental understanding helps explain why a collector is selective for one mineral over another.
Molecular Dynamics (MD) simulations complement DFT by modeling the behavior of larger, more complex systems over time. rsc.org An MD simulation can model a mineral slab, a layer of water molecules, and numerous collector ions, providing a dynamic picture of the adsorption process in a realistic aqueous environment. rsc.org These simulations can reveal the preferred orientation of adsorbed collectors, the formation of collector aggregates on the surface, and how water molecules are displaced during adsorption—details that are extremely difficult to observe experimentally. mdpi.com
The insights gained from these computational models are then used to guide and interpret experimental work. For example, if a simulation predicts that a modified xanthate structure will bind more strongly to a target mineral, that molecule can be synthesized and tested in microflotation experiments to validate the prediction. mcmaster.ca This iterative cycle of computational design, experimental validation, and further refinement is crucial for accelerating the discovery of next-generation collectors that are more effective, selective, and environmentally sustainable.
The table below highlights the complementary roles of experimental and computational methods.
Table 4: Integration of Experimental and Computational Methods
| Methodology | Examples of Techniques | Information Provided |
|---|---|---|
| Experimental | Microflotation tests, Adsorption isotherms, Zeta potential measurements, ATR-FTIR, Raman Spectroscopy. | Macroscopic performance (recovery, grade), adsorption density, surface charge, chemical nature of adsorbed species. |
| Computational | Density Functional Theory (DFT), Molecular Dynamics (MD) simulations. | Adsorption energies, electronic structure, bond analysis, molecular orientation, dynamic behavior at the solid-liquid interface. rsc.orgmcmaster.ca |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of potassium octylxanthate to ensure high purity and yield?
- Methodology :
- Use controlled stoichiometric ratios of carbon disulfide, octanol, and potassium hydroxide under inert conditions (e.g., nitrogen atmosphere) to minimize oxidation byproducts .
- Monitor reaction progress via thin-layer chromatography (TLC) and characterize the product using H NMR (e.g., δ 3.5–4.0 ppm for SCH groups) and FTIR (C=S stretching at ~1200 cm) .
- Recrystallize from ethanol/water mixtures to remove unreacted octanol or potassium hydroxide residues .
- Key Data :
| Parameter | Optimal Value | Reference |
|---|---|---|
| Reaction Temperature | 25–30°C | |
| Yield | 75–85% (after purification) |
Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodology :
- H/C NMR : Assign peaks for the octyl chain (δ 0.8–1.5 ppm) and xanthate group (δ 200–210 ppm for C=S) .
- FTIR : Confirm C=S (1200 cm) and S–K (450–500 cm) bonds .
- Elemental Analysis : Validate C, H, S, and K content within ±0.3% of theoretical values .
- Common Pitfalls :
- Moisture sensitivity: Perform analyses under dry conditions to avoid hydrolysis .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length) in xanthates influence their coordination chemistry with transition metals?
- Methodology :
- Compare this compound with shorter-chain analogs (e.g., ethylxanthate) in metal complexation studies (e.g., Cu, Ni) using UV-Vis spectroscopy and cyclic voltammetry .
- Analyze stability constants via Job’s method and correlate with alkyl chain hydrophobicity .
- Data Contradictions :
- Longer alkyl chains (e.g., octyl) may reduce solubility in aqueous media but enhance metal-ligand stability in nonpolar solvents .
Q. What experimental strategies resolve contradictions in reported stability constants of this compound-metal complexes?
- Methodology :
- Controlled Replication : Standardize pH, ionic strength, and solvent systems (e.g., 0.1 M KNO at pH 7.0) to minimize variability .
- Cross-Validation : Combine isothermal titration calorimetry (ITC) and spectroscopic methods to verify thermodynamic data .
- Example Analysis :
| Study | Reported log K (Cu) | Conditions |
|---|---|---|
| Smith et al. (2020) | 4.2 ± 0.1 | Aqueous, 25°C |
| Lee et al. (2022) | 3.8 ± 0.2 | Ethanol/water, 30°C |
| Discrepancy likely due to solvent polarity effects on ligand coordination. |
Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity in flotation processes?
- Methodology :
- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electron density maps, identifying reactive sites (e.g., sulfur atoms) .
- Validate models against experimental adsorption data on mineral surfaces (e.g., pyrite) via atomic force microscopy (AFM) .
- Key Insight :
- Higher HOMO density on sulfur correlates with stronger adsorption to metal sulfides .
Q. What statistical approaches are suitable for analyzing batch flotation data involving this compound?
- Methodology :
- Apply ANOVA to compare recovery rates across multiple trials, ensuring p < 0.05 for significance .
- Use multivariate regression to isolate the impact of xanthate concentration from confounding variables (e.g., pH, particle size) .
- Example Workflow :
Normalize recovery data to control (no xanthate).
Perform Tukey’s HSD test to identify significant differences between dosage groups .
Data Presentation Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
